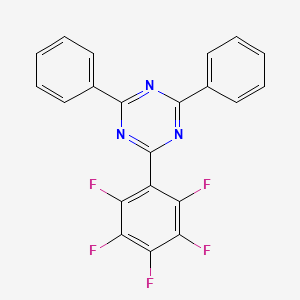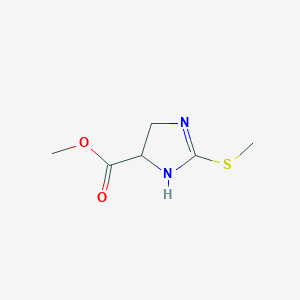
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with a unique structure that combines an indazole core with an iodo substituent and a tetrahydropyranyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the iodination of a suitable indazole precursor followed by the introduction of the tetrahydropyranyl group. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The tetrahydropyranyl group can be introduced through a reaction with dihydropyran in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
化学反应分析
Types of Reactions
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives .
科学研究应用
Chemistry
In chemistry, 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its indazole core is a common motif in many bioactive molecules, and the presence of the iodo and tetrahydropyranyl groups can enhance its biological activity and pharmacokinetic properties .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics .
作用机制
The mechanism of action of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodo group can enhance binding affinity through halogen bonding, while the tetrahydropyranyl group can improve solubility and bioavailability.
相似化合物的比较
Similar Compounds
1H-Indazole: The parent compound without the iodo and tetrahydropyranyl groups.
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A similar compound with a bromo substituent instead of an iodo group.
7-Iodo-1H-indazole: A compound with only the iodo substituent and no tetrahydropyranyl group.
Uniqueness
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of the iodo and tetrahydropyranyl groups, which can enhance its reactivity and biological activity compared to similar compounds
属性
分子式 |
C12H13IN2O |
|---|---|
分子量 |
328.15 g/mol |
IUPAC 名称 |
7-iodo-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13IN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 |
InChI 键 |
GQUJUFZIVWCZQP-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C3=C(C=CC=C3I)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)






